Radicicol

Description

Properties

IUPAC Name |

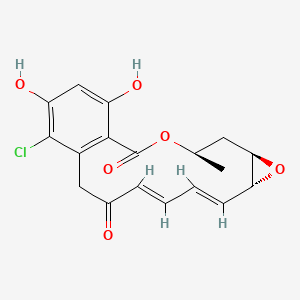

(4R,6R,8R,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO6/c1-9-6-15-14(25-15)5-3-2-4-10(20)7-11-16(18(23)24-9)12(21)8-13(22)17(11)19/h2-5,8-9,14-15,21-22H,6-7H2,1H3/b4-2+,5-3-/t9-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZWZEOGROVVHK-GTMNPGAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(O2)C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O2)/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12772-57-5 | |

| Record name | Radicicol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12772-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monorden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Radicicol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03758 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Radicicol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONORDEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I60EH8GECX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Radicicol: A Technical Guide to its Discovery, Origin, and Core Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radicicol, also known as monorden, is a naturally occurring macrocyclic antibiotic that has garnered significant attention in the scientific community for its potent antitumor properties. First discovered in 1953, its unique mechanism of action, centered on the inhibition of Heat Shock Protein 90 (Hsp90), has made it a valuable tool for cancer research and a lead compound in the development of novel chemotherapeutics. This technical guide provides an in-depth exploration of the discovery, origin, biosynthesis, and biological activities of this compound, complete with detailed experimental protocols and data presented for the scientific professional.

Discovery and Origin

This compound was first isolated in 1953 by Delmotte and Delmotte-Plaquée from the fungus Monosporium bonorden. Initially noted for its antifungal properties, its full potential as a therapeutic agent was not realized for several decades. Subsequent research has identified several other fungal species as producers of this compound, including:

-

Chaetomium chiversii

-

Pochonia chlamydosporia (formerly Verticillium chlamydosporium)

-

Diheterospora chlamydosporia

-

Humicola fuscoatra

These fungi, typically found in soil and decaying organic matter, synthesize this compound as a secondary metabolite. The diverse origins of this compound-producing fungi suggest a widespread distribution of its biosynthetic machinery in the fungal kingdom.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a series of enzymatic reactions, primarily orchestrated by two Type I iterative polyketide synthases (PKSs). The pathway has been extensively studied in Pochonia chlamydosporia.

The key steps in the biosynthesis of this compound are as follows:

-

Polyketide Chain Assembly: Two PKSs, a highly reducing PKS (HRPKS) and a non-reducing PKS (NRPKS), work in concert to assemble the polyketide backbone of this compound from acetyl-CoA and malonyl-CoA units.

-

Formation of (R)-monocillin II: The initial macrocyclic intermediate formed is (R)-monocillin II.

-

Halogenation: A flavin-dependent halogenase introduces a chlorine atom onto the resorcinol ring to yield pochonin D.

-

Epoxidation: A cytochrome P450 monooxygenase catalyzes the epoxidation of a diene moiety on the macrocycle to form the final this compound structure.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its potent biological effects primarily through the inhibition of Heat Shock Protein 90 (Hsp90), a highly conserved molecular chaperone. Hsp90 plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are key components of oncogenic signaling pathways.

By binding to the ATP-binding pocket in the N-terminal domain of Hsp90, this compound competitively inhibits the ATPase activity of the chaperone. This inhibition disrupts the Hsp90 chaperone cycle, leading to the misfolding, destabilization, and subsequent proteasomal degradation of its client proteins.

Key Signaling Pathways Affected

The inhibition of Hsp90 by this compound has a cascading effect on multiple signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. These include:

-

Raf/MEK/ERK Pathway: Hsp90 is essential for the stability of Raf-1 kinase. Inhibition of Hsp90 leads to the degradation of Raf-1, thereby blocking downstream signaling through MEK and ERK, which are critical for cell proliferation.

-

PI3K/Akt/mTOR Pathway: Akt, a central kinase in this pro-survival pathway, is a well-established Hsp90 client protein. This compound-induced degradation of Akt leads to the inhibition of downstream signaling, promoting apoptosis.

Quantitative Biological Data

The biological activity of this compound has been quantified in numerous studies. Below are tables summarizing its binding affinity for Hsp90 and its cytotoxic effects on various cancer cell lines.

Table 1: Binding Affinity of this compound for Hsp90

| Parameter | Value | Method | Reference |

| Kd | 19 nM | Isothermal Titration Calorimetry | [1] |

| Kd | 20 nM | Surface Plasmon Resonance | [1] |

| IC50 (ATPase assay) | 50 nM | Biochemical Assay | [1] |

Table 2: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| SKBr3 | Breast Cancer | 10 | [2] |

| MCF-7 | Breast Cancer | 25 | [2] |

| PC-3 | Prostate Cancer | 50 | [2] |

| HCT116 | Colon Cancer | 100 | [2] |

| A549 | Lung Cancer | 75 | [2] |

Experimental Protocols

Isolation and Purification of this compound from Pochonia chlamydosporia

This protocol is a representative method based on procedures described in the literature for the isolation of fungal secondary metabolites.

5.1.1. Fungal Culture

-

Inoculate a 250 mL Erlenmeyer flask containing 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug of Pochonia chlamydosporia.

-

Incubate the flask at 25°C on a rotary shaker at 150 rpm for 7 days to generate a seed culture.

-

Use the seed culture to inoculate a 2 L fermentation flask containing 1 L of PDB.

-

Incubate the fermentation culture at 25°C and 150 rpm for 14-21 days.

5.1.2. Extraction

-

Separate the mycelia from the culture broth by filtration through cheesecloth.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Dry the mycelia and extract it with methanol overnight.

-

Combine the ethyl acetate and methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

5.1.3. Purification

-

Dissolve the crude extract in a minimal amount of methanol and adsorb it onto silica gel.

-

Apply the silica gel-adsorbed extract to a silica gel column (2.5 x 50 cm).

-

Elute the column with a stepwise gradient of chloroform and methanol (e.g., 100:0, 99:1, 98:2, 95:5, 90:10, v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using a chloroform:methanol (95:5, v/v) mobile phase and visualization under UV light (254 nm).

-

Pool the fractions containing this compound and evaporate the solvent.

-

Further purify the this compound-containing fraction by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol:water gradient.

Characterization of this compound

5.2.1. Mass Spectrometry

-

Electrospray Ionization Mass Spectrometry (ESI-MS): The mass spectrum of this compound will show a prominent ion corresponding to its molecular weight.

-

Expected [M+H]+: m/z 365.08

-

Expected [M+Na]+: m/z 387.06

-

5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (500 MHz, CDCl3): The proton NMR spectrum will exhibit characteristic signals for the olefinic protons of the macrocycle, the aromatic protons of the resorcinol ring, and the methyl group.

-

13C NMR (125 MHz, CDCl3): The carbon NMR spectrum will show signals corresponding to the carbonyl carbons, the aromatic carbons, the olefinic carbons, and the aliphatic carbons of the macrocycle.

Conclusion

This compound, a fungal metabolite discovered over half a century ago, continues to be a molecule of significant interest in the field of drug discovery. Its potent and specific inhibition of Hsp90 provides a powerful tool to probe the complexities of cellular signaling and offers a promising avenue for the development of novel anticancer therapies. This technical guide has provided a comprehensive overview of the discovery, origin, biosynthesis, and biological activity of this compound, intended to serve as a valuable resource for researchers and professionals in the life sciences. Further investigation into the development of this compound analogs with improved pharmacological properties holds great promise for its eventual clinical application.

References

- 1. This compound, an inhibitor of Hsp90, enhances TRAIL-induced apoptosis in human epithelial ovarian carcinoma cells by promoting activation of apoptosis-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enhancing the resolution of 1H and 13C solid-state NMR spectra by reduction of anisotropic bulk magnetic susceptibility broadening - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Radicicol's Mechanism of Action on Hsp90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the molecular mechanism by which radicicol, a macrocyclic antifungal antibiotic, inhibits the function of Heat Shock Protein 90 (Hsp90). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and interactions involved.

Core Mechanism of Action

This compound exerts its potent inhibitory effects on Hsp90 by directly targeting the N-terminal domain of the chaperone.[1][2][3] This binding event competitively blocks the essential adenosine triphosphate (ATP) binding pocket, a critical step in the Hsp90 chaperone cycle.[1][2] By preventing ATP binding and subsequent hydrolysis, this compound locks Hsp90 in a non-functional conformation, leading to the destabilization and eventual proteasomal degradation of a wide array of Hsp90 client proteins.[1][2] Many of these client proteins are key oncogenic kinases and transcription factors, making this compound a significant tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics.[1][2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the interaction of this compound with Hsp90 and its cellular effects.

Table 1: Binding Affinity and ATPase Inhibition of this compound against Hsp90

| Parameter | Hsp90 Isoform/Construct | Value | Method | Reference |

| Kd | Yeast Hsp90 (full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | [1][6] |

| Kd | Yeast Hsp90 (N-terminal domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | [6] |

| Kd | Human Hsp90α (N-terminal domain) | 1 nM | Thermal Shift Assay (TSA) | [7] |

| Kd | Human Hsp90α | 0.04 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| Kd | Human Hsp90β | 0.15 nM | Isothermal Titration Calorimetry (ITC) | [8] |

| IC50 (ATPase) | Yeast Hsp90 | 0.9 µM | Malachite Green Assay | [9] |

| IC50 (ATPase) | General Hsp90 | < 1 µM | Not Specified | [10] |

Table 2: Cellular Potency of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (Viability) | Reference |

| K562 | Chronic Myelogenous Leukemia | Not specified, but effective | [4] |

| SKBR3 | Breast Cancer | Not specified, but effective | [2] |

| Pancreatic Carcinoma Cells | Pancreatic Cancer | Not specified, but effective | [5] |

| HTB-26 | Breast Cancer | 10 - 50 µM | [11] |

| PC-3 | Pancreatic Cancer | 10 - 50 µM | [11] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 µM | [11] |

Signaling Pathways and Experimental Workflows

The Hsp90 Chaperone Cycle and its Inhibition by this compound

The following diagram illustrates the normal Hsp90 chaperone cycle, which is dependent on ATP binding and hydrolysis to facilitate the proper folding and maturation of client proteins. The diagram also shows how this compound disrupts this cycle.

Caption: Hsp90 cycle and this compound's inhibitory action.

Downstream Effects of this compound on Oncogenic Signaling

This diagram illustrates the downstream consequences of Hsp90 inhibition by this compound, leading to the degradation of key client proteins and the disruption of major cancer-promoting signaling pathways.

Caption: this compound's impact on downstream signaling.

Experimental Protocols

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This protocol is adapted from methodologies described for measuring Hsp90 ATPase activity and its inhibition.[9][12]

Objective: To determine the IC50 of this compound for Hsp90 ATPase activity.

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl2

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Mix 3 volumes of Solution A with 1 volume of Solution B, then add Triton X-100 to a final concentration of 0.01%. Prepare fresh.

-

384-well microplates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the this compound dilutions or DMSO (for control).

-

Add 10 µL of Hsp90 (e.g., 1.6 µM final concentration) in assay buffer to each well.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 12.5 µL of ATP (e.g., 500 µM final concentration) in assay buffer.

-

Incubate the reaction mixture at 37°C for 90 minutes.

-

Stop the reaction by adding 80 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Isothermal Titration Calorimetry (ITC)

This protocol provides a general framework for measuring the binding thermodynamics of this compound to Hsp90.[6][8][13]

Objective: To determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the this compound-Hsp90 interaction.

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

ITC Buffer: e.g., 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP

-

Isothermal Titration Calorimeter

Procedure:

-

Dialyze the Hsp90 protein extensively against the ITC buffer.

-

Dissolve this compound in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical.

-

Degas both the protein and ligand solutions immediately before the experiment.

-

Load the Hsp90 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental parameters (e.g., temperature at 25°C, stirring speed, injection volume, and spacing between injections).

-

Perform an initial injection of a small volume (e.g., 0.5 µL) to remove any air bubbles, and discard this data point during analysis.

-

Proceed with a series of injections (e.g., 20-30 injections of 1.5-2 µL each) of the this compound solution into the Hsp90 solution.

-

Record the heat change after each injection.

-

Integrate the raw data to obtain the heat of reaction per injection and plot this against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and n.

Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol outlines the steps to assess the degradation of Hsp90 client proteins in cells treated with this compound.[14][15][16]

Objective: To qualitatively or quantitatively measure the decrease in the levels of specific Hsp90 client proteins (e.g., Raf-1, Akt, p185erbB2) following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20)

-

Primary antibodies against the client protein of interest and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 0, 4, 8, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the client protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software and normalize the client protein levels to the loading control.

Conclusion

This compound is a powerful and specific inhibitor of Hsp90 that has been instrumental in elucidating the critical role of this molecular chaperone in cellular homeostasis and disease, particularly in cancer. Its mechanism of action, centered on the competitive inhibition of the N-terminal ATP-binding site, leads to the degradation of numerous oncogenic client proteins. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate biology of Hsp90 and to explore the therapeutic potential of Hsp90 inhibitors in various disease contexts. While this compound itself has limitations for in vivo applications due to its instability, it remains an invaluable research tool and a foundational scaffold for the development of next-generation Hsp90-targeted therapies.[1]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a heat shock protein 90 inhibitor, reduces glomerular filtration rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel oxime derivatives of this compound induce erythroid differentiation associated with preferential G(1) phase accumulation against chronic myelogenous leukemia cells through destabilization of Bcr-Abl with Hsp90 complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound leads to selective depletion of Raf kinase and disrupts K-Ras-activated aberrant signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – this compound Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - this compound binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thermodynamics of this compound binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]

Radicicol: A Technical Guide to a Macrocyclic Antifungal Antibiotic and Hsp90 Inhibitor

Executive Summary: Radicicol is a naturally occurring macrocyclic antifungal antibiotic belonging to the resorcylic acid lactone family of fungal polyketides.[1][2] Initially identified for its antifungal properties, its primary mechanism of action is the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone.[1][3] this compound binds with nanomolar affinity to the N-terminal ATP-binding pocket of Hsp90, competitively inhibiting its essential ATPase activity.[1][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins, many of which are essential for fungal growth, stress response, and virulence. Despite its high potency, this compound's clinical development has been hampered by poor in vivo stability.[5][6] This guide provides a detailed overview of this compound's mechanism of action, antifungal activity, relevant quantitative data, and key experimental protocols for researchers in mycology and drug development.

Introduction: A Profile of this compound

This compound (also known as Monorden) is a 14-membered macrocyclic lactone first isolated from the fungus Monosporium bonorden in 1953.[5][7] It is classified as a resorcylic acid lactone, a group of fungal polyketides known for diverse biological activities.[1] this compound has since been isolated from other fungal species, including Diheterospora chlamydosporia and Chaetomium chiversii.[8][9] Its structure features a strained epoxide and a conjugated dienone system, which contribute to its high affinity for Hsp90 but also to its chemical instability in vivo.[1][5]

Chemical and Physical Properties:

Mechanism of Action: Targeting the Hsp90 Chaperone

This compound's biological effects stem from its potent inhibition of Heat Shock Protein 90 (Hsp90), an ATP-dependent molecular chaperone essential for the stability and function of numerous client proteins.

The Hsp90 Chaperone Cycle

Hsp90 functions as a dimer and utilizes ATP hydrolysis to facilitate the conformational maturation of its client proteins. This cycle involves a transition between an open, ADP-bound state and a closed, ATP-bound state, which is critical for client protein activation.

This compound's Molecular Intervention

This compound acts as an ATP mimic, binding with high affinity to a deep pocket in the N-terminal domain (NTD) of Hsp90.[10] This binding action physically obstructs the binding of ATP/ADP, thereby locking the chaperone in a non-functional state and inhibiting its crucial ATPase activity.[4][11] Crystal structures of the Hsp90 NTD in complex with this compound have elucidated the key interactions responsible for its potent inhibition.[11] Although structurally distinct, this compound shares this binding site with another class of Hsp90 inhibitors, the benzoquinone ansamycins (e.g., geldanamycin), and can compete with them for binding.[10]

Downstream Consequences of Hsp90 Inhibition

By inhibiting Hsp90, this compound prevents the proper folding and maturation of client proteins. These destabilized proteins are then targeted for degradation by the ubiquitin-proteasome pathway.[5][12] In fungi, Hsp90 clients are critical for thermal tolerance, morphogenesis, virulence, and antifungal drug resistance. The inhibition of Hsp90 leads to a combinatorial blockade of multiple essential cellular pathways, resulting in fungal cell stasis or death.[2][13]

Antifungal Activity and Effects

This compound's primary role as an Hsp90 inhibitor makes it a potent antifungal agent. Hsp90 is a key regulator of fungal stress responses, and its inhibition sensitizes fungi to environmental pressures and compromises cell integrity.[13]

Spectrum of Activity and Morphological Effects

This compound exhibits activity against a range of fungi. In Mucor flavus, it induces bursting of spores during germination and causes significant morphological changes to the mycelia, including swelling and excessive branching at the tips.[14] This phenotype is consistent with disruption of cell wall synthesis and integrity.

Disruption of Cell Wall Biosynthesis

A key antifungal effect of this compound is the disturbance of cell wall biosynthesis. Studies have shown that it can directly inhibit chitin synthase in a noncompetitive manner.[14] Furthermore, by inhibiting Hsp90, this compound disrupts crucial signaling pathways, such as the Cell Wall Integrity (CWI) MAPK pathway, which are responsible for maintaining the cell wall during growth and stress.[13] This dual-front attack on the fungal cell wall contributes significantly to its antifungal efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound's inhibitory activities from various studies.

Table 1: Hsp90 Inhibition and Other Enzyme Targets

| Target | Assay Type | Value | Organism/System | Reference |

|---|---|---|---|---|

| Hsp90 | ATPase Activity | IC₅₀ = 20 nM | Pochonia chlamydosporia | [1] |

| Hsp90 | ATPase Activity | K_d_ = 19 nM | Not Specified | [5] |

| Hsp90 | ATPase Activity | IC₅₀ = 0.9 µM | Yeast | [15] |

| Hsp90 | Cell Proliferation | IC₅₀ = 0.03 µM | Human MCF-7 Cells | [16] |

| PDK1 | Enzyme Activity | IC₅₀ = 230 µM | Not Specified | [17] |

| PDK3 | Enzyme Activity | IC₅₀ = 400 µM | Not Specified | [17] |

| FTO | Enzyme Activity | IC₅₀ = 16.04 µM | Not Specified | [17] |

| Chitin Synthase | Enzyme Activity | K_i_ = 87 µM | Mucor flavus |[14] |

Table 2: Antifungal and Cellular Activity

| Organism / Cell Line | Effect | Value | Reference |

|---|---|---|---|

| Plasmodium falciparum 3D7 | Growth Inhibition | IC₅₀ = 8.563 µM | [17] |

| Mucor flavus IFO 9560 | Chitin Synthase Inhibition | K_i_ = 87 µM | [14] |

| Human MCF-7 breast cancer | Cell Proliferation | IC₅₀ = 0.03 µM | [16] |

| Human v-src-transformed 3Y1 | Morphological Reversion | Effective Conc. = 0.27 µM |[7] |

Key Experimental Protocols

This section provides detailed methodologies for assays crucial to evaluating this compound and similar Hsp90 inhibitors.

Hsp90 ATPase Activity Assay (Colorimetric)

This protocol is adapted from a high-throughput screening method to measure the ATPase activity of Hsp90 by quantifying the release of inorganic phosphate (Pi).[15][18]

Principle: The assay measures Pi produced from ATP hydrolysis. Pi reacts with a molybdate solution in the presence of malachite green to form a colored complex, which is measured spectrophotometrically at 620 nm.

Materials:

-

Purified Hsp90 (e.g., from yeast)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (e.g., 5 mM stock in water)

-

This compound or other inhibitors dissolved in DMSO

-

Malachite Green Reagent:

-

Solution A: 0.0812% (w/v) Malachite Green in water

-

Solution B: 2.32% (w/v) polyvinyl alcohol

-

Solution C: 5.72% (w/v) ammonium molybdate in 6 N HCl

-

Working Reagent: Mix 2 volumes of A with 1 volume of B. Add 1 volume of C and stir for 20-30 minutes. Filter before use.

-

-

384-well microplates

Procedure:

-

Reaction Setup: In each well of a 384-well plate, add:

-

2.5 µL of inhibitor solution (in DMSO) or DMSO control.

-

20 µL of Hsp90 in Assay Buffer (e.g., final concentration of 1.6 µM).

-

Incubate for 15 minutes at 37°C.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution (final concentration ~500-750 µM, near the Kₘ).

-

Incubation: Incubate the plate at 37°C for 3-4 hours.

-

Stop Reaction & Develop Color: Add 15 µL of the Malachite Green Working Reagent to each well to stop the reaction.

-

Readout: After 15 minutes of color development at room temperature, measure the absorbance at 620 nm using a plate reader.

-

Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the inhibitor concentration. Calculate the IC₅₀ value.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

Fungal isolate of interest

-

Culture medium (e.g., RPMI-1640)

-

This compound stock solution in DMSO

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Grow the fungal strain and prepare a standardized inoculum suspension as per CLSI guidelines.

-

Drug Dilution: Prepare serial twofold dilutions of this compound in the culture medium directly in the 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the drug dilutions. Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, determined either visually or by reading the optical density.

In Vivo Efficacy Study (General Protocol Outline)

Due to this compound's instability, in vivo studies often use more stable analogs like 14,16-dipalmitoyl-radicicol.[19][20]

Model: Systemic fungal infection model in mice (e.g., disseminated candidiasis).

Procedure:

-

Animal Acclimatization: House animals under standard conditions for at least one week before the experiment.[21]

-

Infection: Infect mice intravenously with a standardized inoculum of the fungal pathogen.

-

Treatment:

-

Prepare the test compound (e.g., 14,16-dipalmitoyl-radicicol) in a suitable vehicle (e.g., saline containing 5% HCO60 and 5% N,N-dimethylacetamide).[19]

-

Administer the compound intraperitoneally or via another appropriate route at various doses, starting 24 hours post-infection and continuing for a defined period.[19]

-

Include a vehicle control group and potentially a positive control group (e.g., fluconazole).

-

-

Monitoring: Monitor animals daily for clinical signs of illness and mortality.

-

Endpoint Analysis:

-

Survival: Record survival data to generate Kaplan-Meier survival curves.

-

Fungal Burden: At the end of the study, sacrifice surviving animals, harvest target organs (e.g., kidneys, brain), homogenize them, and plate serial dilutions to determine the colony-forming units (CFU) per gram of tissue.

-

-

Data Analysis: Compare survival rates and organ fungal burdens between treated and control groups to determine efficacy.

Biosynthesis of this compound

This compound is synthesized by a complex enzymatic assembly line involving two large, iterative polyketide synthases (IPKSs).[1][22]

Key Biosynthetic Steps:

-

Polyketide Core Assembly: In Pochonia chlamydosporia, a highly reducing IPKS (Rdc5) and a non-reducing IPKS (Rdc1) work in tandem to assemble the polyketide backbone from malonyl-CoA precursors.[1][22]

-

Macrolactonization: The thioesterase domain of Rdc1 catalyzes the cyclization of the linear polyketide chain to form the 14-membered macrolactone ring.[22]

-

Post-PKS Tailoring: After the core structure is formed, a series of tailoring enzymes modify it to produce the final this compound molecule. These steps include:

The inactivation of these tailoring enzymes in producing fungi leads to the accumulation of this compound precursors like monocillin I (dechloro-radicicol) and pochonin D (deepoxy-dihydro-radicicol).[2]

Mechanisms of Fungal Resistance

While acquired resistance to Hsp90 inhibitors is considered difficult due to the highly conserved nature of the ATP-binding site, natural resistance mechanisms do exist. A this compound-producing fungus was shown to possess an Hsp90 with a single amino acid substitution (leucine to isoleucine) within the nucleotide-binding pocket.[23] This subtle change is sufficient to lower the binding affinity for this compound, conferring resistance, without significantly compromising the essential ATPase activity of the chaperone.[23] This finding demonstrates that target-site modification is a viable, albeit potentially rare, mechanism for this compound resistance.[23]

Conclusion and Future Perspectives

This compound is a highly potent and specific inhibitor of Hsp90 with demonstrated antifungal activity. Its mechanism, which involves the simultaneous disruption of multiple essential cellular pathways, makes Hsp90 an attractive target for novel antifungal drug development. The primary obstacle for this compound itself remains its poor in vivo stability and bioavailability.[5] Future research is focused on developing synthetic analogs and derivatives, such as oximes and dipalmitoylated forms, that retain the high potency of the parent molecule while exhibiting improved pharmacological properties.[1][19] A deeper understanding of the fungal Hsp90 structure and its client protein interactions will continue to fuel the rational design of new, more effective, and species-selective antifungal agents based on the this compound scaffold.

References

- 1. Insights into this compound Biosynthesis via Heterologous Synthesis of Intermediates and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional characterization of the biosynthesis of this compound, an Hsp90 inhibitor resorcylic acid lactone from Chaetomium chiversii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C18H17ClO6 | CID 6323491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 13. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal activity of this compound against Mucor flavus IFO 9560 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Search for Hsp90 Inhibitors with Potential Anticancer Activity: Isolation and SAR Studies of this compound and Monocillin I from Two Plant-Associated Fungi of the Sonoran Desert - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. researchgate.net [researchgate.net]

- 19. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Insights into this compound biosynthesis via heterologous synthesis of intermediates and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Structural basis of the this compound resistance displayed by a fungal hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Radicicol in Proteasomal Degradation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Radicicol is a macrocyclic antifungal antibiotic that has garnered significant attention in cellular biology and oncology for its potent and specific inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved molecular chaperone responsible for the conformational maturation, stability, and activity of a wide array of "client" proteins, many of which are critical components of signal transduction pathways that are often dysregulated in cancer. By binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the chaperone's ATPase-dependent activity. This inhibition leads to the misfolding and subsequent destabilization of Hsp90 client proteins, targeting them for degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced proteasomal degradation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Mechanism of Action: this compound's Inhibition of the Hsp90 Chaperone Cycle

The primary molecular target of this compound is the N-terminal domain of Hsp90, which contains a highly conserved ATP-binding pocket essential for its chaperone function.[1] this compound, though structurally distinct from other well-known Hsp90 inhibitors like the benzoquinone ansamycin geldanamycin, binds to this same pocket with high affinity.[1][2] This competitive binding prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle that drives conformational changes necessary for client protein maturation.

The consequences of this inhibition are twofold:

-

Disruption of the Hsp90-Client Protein Complex: Without the energy from ATP hydrolysis, Hsp90 cannot properly fold or maintain the stability of its client proteins. This leads to the dissociation of the client protein from the Hsp90 complex.[3]

-

Client Protein Ubiquitination and Proteasomal Degradation: The now-unstable and misfolded client proteins are recognized by the cell's quality control machinery. The E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP), plays a key role in this process by binding to the Hsp90/Hsp70 complex and ubiquitinating the client protein.[4][5] This polyubiquitin tag serves as a signal for the 26S proteasome, which then degrades the targeted protein.[6][7]

Quantitative Data on this compound's Activity

The potency of this compound can be quantified through various biophysical and cell-based assays. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are key metrics for evaluating its effectiveness.

| Parameter | Value | Target | Assay Method | Reference |

| Dissociation Constant (Kd) | 19 nM | Hsp90 | ATPase Assay | [6] |

| Binding Inhibition (50%) | 10 nM | Hsp90 | Affinity Binding | [8] |

| Binding Inhibition (50%) | 50 nM | Grp94 | Affinity Binding | [8] |

| Effective Concentration | 500 nM | LNCaP cells | Western Blot | [9] |

Note: The effective concentration for client protein degradation can vary significantly depending on the cell line, the specific client protein, and the duration of treatment.

Signaling Pathways Targeted by this compound

By inducing the degradation of key signaling proteins, this compound can simultaneously disrupt multiple oncogenic pathways. The PI3K/Akt and Ras/Raf/MAPK pathways are two prominent examples that are heavily reliant on Hsp90 for their stability and function.

The PI3K/Akt Signaling Pathway

Akt (also known as Protein Kinase B) is a central node in a pathway that regulates cell survival, proliferation, and growth. Akt itself is a well-established Hsp90 client protein.[10][11] this compound treatment leads to the degradation of Akt, thereby inhibiting downstream signaling.

The Ras/Raf/MAPK Signaling Pathway

The Raf family of kinases are critical components of the MAPK cascade, which transmits signals from cell surface receptors to the nucleus to control gene expression and cell proliferation. Raf-1 is a canonical Hsp90 client protein, and its stability is highly dependent on the chaperone.[3] this compound-mediated inhibition of Hsp90 leads to the rapid degradation of Raf-1, effectively shutting down this signaling pathway.[9]

References

- 1. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of the protein chaperone, HSP90, by the transformation suppressing agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Conserved and Unique Roles of Chaperone-Dependent E3 Ubiquitin Ligase CHIP in Plants [frontiersin.org]

- 5. The E3 Ligase CHIP Mediates Ubiquitination and Degradation of Mixed-Lineage Kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Interaction of Hsp90 with Ribosomal Proteins Protects from Ubiquitination and Proteasome-dependent Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heat shock protein 90 (Hsp90) chaperone complex inhibitor, this compound, potentiated radiation-induced cell killing in a hormone-sensitive prostate cancer cell line through degradation of the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

Unveiling the Antitumor Potential of Radicicol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radicicol, a macrocyclic antifungal antibiotic, has garnered significant attention in the field of oncology for its potent antitumor properties. This technical guide provides an in-depth analysis of the core mechanisms underlying this compound's therapeutic potential, focusing on its role as a high-affinity inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP/ADP-binding pocket of Hsp90, this compound disrupts the chaperone's function, leading to the proteasomal degradation of a multitude of client proteins essential for tumor cell proliferation, survival, and angiogenesis.

This document summarizes key quantitative data on the in vitro and in vivo efficacy of this compound and its more stable derivatives, presents detailed protocols for essential experimental assays, and visualizes the intricate signaling pathways affected by this promising anticancer agent.

Core Mechanism of Action: Hsp90 Inhibition

This compound's primary antitumor activity stems from its potent and specific inhibition of Hsp90, a molecular chaperone crucial for the conformational maturation and stability of numerous proteins, many of which are oncoproteins.[1][2][3] this compound binds to the N-terminal nucleotide-binding domain of Hsp90 with nanomolar affinity, competing with ATP and thereby inhibiting the chaperone's intrinsic ATPase activity, which is essential for its function.[3][4] This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[1][5]

The downstream consequences of Hsp90 inhibition by this compound are manifold and contribute to its broad-spectrum antitumor effects:

-

Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G1-S phase transition, by promoting the degradation of key cell cycle regulators such as cyclin-dependent kinase 4 (CDK4).[6][7]

-

Induction of Apoptosis: By destabilizing pro-survival client proteins like Akt and Raf-1, this compound triggers the apoptotic cascade in cancer cells.[6][8]

-

Anti-angiogenesis: this compound and its derivatives have been shown to inhibit the secretion of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, thereby impeding tumor vascularization.[9]

Quantitative Antitumor Activity

While this compound demonstrates potent in vitro activity, its clinical development has been hampered by its chemical instability and poor in vivo efficacy.[1][9] This has spurred the development of more stable derivatives, such as this compound oximes (e.g., KF25706 and KF58333) and dipalmitoylated this compound, which exhibit significantly improved antitumor activity in preclinical models.[1][2][6]

In Vitro Efficacy: IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its derivatives across a panel of human cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | Microvascular Endothelial Cells | - | 14 | [6] |

| RMT-1 | Rat Mammary Tumor | 50 | [6] | |

| 14,16-dipalmitoyl-radicicol | Microvascular Endothelial Cells | - | 140 | [6] |

| RMT-1 | Rat Mammary Tumor | 500 | [6] | |

| KF58333 | KPL-4 | Human Breast Carcinoma | Data not explicitly quantified | [6] |

Note: While many sources confirm the potent in vitro activity of this compound and its derivatives, specific IC50 values are not always provided in a centralized format.

In Vivo Efficacy: Tumor Growth Inhibition

The table below presents available data on the in vivo antitumor activity of this compound and its derivatives in xenograft models.

| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |

| This compound | M5076 mouse tumor | Sarcoma | 100 mg/kg | Inactive | [1][6] |

| 14,16-dipalmitoyl-radicicol | M5076 mouse tumor | Sarcoma | 200 mg/kg | Almost Complete | [1][6] |

| KF25706 | Human Carcinoma Xenografts | Various | 100 mg/kg (twice daily, 5 days, i.v.) | 67-94 | [1] |

| KF58333 | KPL-4 human breast cancer xenograft | Breast Cancer | Dosage not specified | Significant | [6] |

Signaling Pathways Modulated by this compound

This compound's inhibition of Hsp90 leads to the degradation of a wide array of client proteins, thereby disrupting multiple oncogenic signaling pathways. The following diagrams illustrate these interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antitumor properties.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound or its derivatives (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.

Western Blot Analysis of Hsp90 Client Proteins

This protocol is used to determine the effect of this compound on the protein levels of Hsp90 clients.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., HER2, Raf-1, Akt, CDK4) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Hsp90 ATPase Activity Assay

This colorimetric assay measures the inhibition of Hsp90's ATPase activity by this compound.

Materials:

-

Recombinant human Hsp90 protein

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

ATP solution

-

This compound or its derivatives

-

Malachite green reagent

-

384-well plates

-

Microplate reader

Procedure:

-

Reaction Setup: In a 384-well plate, add the assay buffer, this compound at various concentrations, and recombinant Hsp90 protein.

-

Initiate Reaction: Start the reaction by adding ATP to each well.

-

Incubation: Incubate the plate at 37°C for a set period (e.g., 3-4 hours).

-

Stop Reaction and Color Development: Stop the reaction and develop the color by adding the malachite green reagent, which detects the inorganic phosphate released from ATP hydrolysis.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 620-650 nm.

-

Data Analysis: Calculate the percentage of ATPase activity inhibition and determine the IC50 value.[3]

Competitive Binding Assay

This assay determines the ability of this compound to compete with a known ligand for binding to Hsp90.

Materials:

-

Recombinant Hsp90 protein

-

Fluorescently labeled Hsp90 ligand (e.g., FITC-geldanamycin)

-

This compound or its derivatives

-

Assay buffer

-

96-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Reaction Setup: In a 96-well black plate, add the assay buffer, recombinant Hsp90, and the fluorescently labeled ligand.

-

Competitor Addition: Add this compound or its derivatives at various concentrations.

-

Incubation: Incubate the plate at room temperature for a set period to allow binding to reach equilibrium.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the competitor. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of Hsp90 inhibitors with significant antitumor potential. Their ability to simultaneously disrupt multiple oncogenic signaling pathways offers a multifaceted approach to cancer therapy. While the inherent instability of this compound has posed a challenge, the development of more stable and potent analogs has revitalized interest in this natural product.

Future research should focus on further optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their therapeutic index. Additionally, exploring combination therapies with other anticancer agents that target complementary pathways may unlock synergistic effects and overcome potential resistance mechanisms. The detailed protocols and data presented in this guide provide a solid foundation for researchers to advance the study and clinical application of this promising class of antitumor compounds.

References

- 1. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Halohydrin and oxime derivatives of this compound: synthesis and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Stereospecific antitumor activity of this compound oxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Dipalmitoylation of this compound results in improved efficacy against tumor growth and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

Radicicol's Interaction with the N-terminal Domain of Hsp90: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular interactions between the natural product radicicol and the N-terminal domain of Heat Shock Protein 90 (Hsp90). Hsp90 is a highly conserved and essential molecular chaperone that facilitates the folding, stability, and activation of a wide array of "client" proteins, many of which are critical in signal transduction and cell cycle regulation. Its N-terminal domain houses a unique ATP-binding pocket, the inhibition of which has become a focal point for anticancer drug development. This compound, a macrocyclic antifungal antibiotic, was one of the first non-ansamycin inhibitors identified to target this site, providing a crucial tool for understanding Hsp90 function and a scaffold for novel therapeutic agents.

Core Interaction Mechanism

This compound functions as a potent and specific inhibitor of Hsp90 by directly targeting the ATP/ADP-binding site located in the N-terminal domain (NTD) of the chaperone.[1][2][3] This interaction is competitive with nucleotides, meaning this compound mimics the binding of ATP and physically occupies the pocket, thereby preventing the binding and subsequent hydrolysis of ATP.[4][5][6]

The ATPase activity of Hsp90 is fundamentally linked to its chaperone cycle. ATP binding to the NTD induces significant conformational changes, leading to the dimerization of the N-terminal domains and the transition from an open "V" shape to a closed, catalytically active state.[5][7][8] This closed conformation is essential for the proper processing and maturation of client proteins. By binding to the ATP pocket, this compound locks Hsp90 into a conformation that resembles the ADP-bound state, effectively stalling the chaperone cycle.[9] This inhibition of ATPase function prevents the maturation of client proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[10][11] Many of these client proteins are oncoproteins, such as p185erbB2 and Raf-1, making Hsp90 an attractive target for cancer therapy.[3]

Quantitative Data on this compound-Hsp90 Interaction

The binding affinity of this compound for Hsp90 has been quantified by various biophysical methods. The data consistently demonstrates a high-affinity interaction, typically in the nanomolar range.

Table 1: Binding Affinity and Inhibition Constants of this compound for Hsp90

| Parameter | Hsp90 Source | Value | Method | Reference(s) |

| Kd | Yeast (Full-length) | 19 nM | Isothermal Titration Calorimetry (ITC) | [10][12] |

| Kd | Yeast (N-terminal Domain) | 2.7 nM | Isothermal Titration Calorimetry (ITC) | [12] |

| Kd | Human Hsp90α (N-terminal Domain) | 1 nM | Thermal Shift Assay (TSA) | [13][14] |

| Intrinsic Kd | Yeast Hsc82 | 0.25 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |

| Intrinsic Kd | Human Hsp90α | 0.04 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |

| Intrinsic Kd | Human Hsp90β | 0.15 nM | Isothermal Titration Calorimetry (ITC) | [15][16] |

| IC50 | General Hsp90 | < 1 µM | Not Specified | [11] |

| IC50 | Yeast Hsp90 (ATPase Assay) | 0.9 µM | Malachite Green Colorimetric Assay | [17] |

| IC50 | ras-transformed mouse fibroblasts | 20 nM | Cell Lysate Binding Assay | [18] |

| Apparent Affinity | Mammalian Hsp90 | ~10 nM | Competitive Binding Assay | [19] |

Table 2: Thermodynamic Parameters of this compound Binding to Hsp90 Isoforms (via ITC)

| Hsp90 Isoform | Intrinsic Enthalpy (ΔH) | Intrinsic Gibbs Free Energy (ΔG) | Intrinsic Entropy (TΔS) | Reference(s) |

| Yeast Hsc82 | -46.7 kJ/mol | -54.8 kJ/mol | 8.1 kJ/mol | [15][16] |

| Human Hsp90α | -70.7 kJ/mol | -76.5 kJ/mol | 5.8 kJ/mol | [15][16] |

| Human Hsp90β | -66.8 kJ/mol | -73.1 kJ/mol | 6.3 kJ/mol | [15][16] |

Key Experimental Protocols

The characterization of the this compound-Hsp90 interaction relies on a suite of biophysical and biochemical assays. Detailed methodologies for the most critical experiments are provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kb), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Protein Preparation: Express and purify the Hsp90 N-terminal domain (e.g., residues 1-220) to >95% purity. Dialyze the protein extensively against the ITC buffer (e.g., 20 mM phosphate, 150 mM NaCl, pH 7.5). Determine the precise protein concentration using a reliable method such as UV absorbance at 280 nm.

-

Ligand Preparation: Dissolve this compound in 100% DMSO to create a concentrated stock solution. Dilute this stock into the final ITC buffer to the desired concentration (e.g., 100-200 µM), ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize heat of dilution effects.

-

ITC Experiment Setup:

-

Load the Hsp90 protein solution (e.g., 10-20 µM) into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Program the injection sequence, typically consisting of an initial small injection (to be discarded during analysis) followed by 20-30 injections of a larger volume.

-

-

Data Acquisition and Analysis:

-

Perform the titration experiment, recording the heat change after each injection.

-

Integrate the raw data peaks to obtain the heat change per injection (ΔH).

-

Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer alone.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd (1/Kb), ΔH, and stoichiometry. Due to the high affinity of this compound, a displacement ITC experiment may be necessary for accurate Kd determination.[12][13]

-

Hsp90 ATPase Activity Assay (Malachite Green)

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis, providing a measure of Hsp90's enzymatic activity and its inhibition by compounds like this compound.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂.

-

Hsp90 Enzyme: Dilute purified full-length Hsp90 in assay buffer to the desired final concentration (e.g., 1-2 µM).

-

ATP Solution: Prepare a stock solution of ATP in water and dilute to the final desired concentration (e.g., 500-700 µM, corresponding to the Km) in assay buffer.[17]

-

Inhibitor: Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium molybdate in acid.

-

-

Assay Procedure:

-

In a 96- or 384-well plate, add Hsp90 and varying concentrations of this compound (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the ATP solution to each well.

-

Incubate the reaction at 37°C for a set period (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent forms a complex with the free phosphate, resulting in a color change.

-

Incubate for 15-20 minutes at room temperature for color development.

-

-

Data Analysis:

-

Measure the absorbance at ~620-650 nm using a plate reader.

-

Generate a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[17]

-

X-ray Crystallography of the Hsp90-Radicicol Complex

This technique provides an atomic-level view of the interaction between this compound and the Hsp90 N-terminal domain, revealing the precise binding orientation and key molecular contacts.

Methodology:

-

Protein Expression and Purification: Overexpress the N-terminal domain of Hsp90 (e.g., human Hsp90α residues 9-236) in E. coli. Purify the protein using a series of chromatography steps (e.g., affinity, ion exchange, size exclusion) to achieve high homogeneity.

-

Complex Formation: Incubate the purified Hsp90 NTD with a molar excess (e.g., 2-5 fold) of this compound to ensure saturation of the binding site.

-

Crystallization:

-

Concentrate the Hsp90-radicicol complex to a high concentration (e.g., 10-15 mg/mL).

-

Screen a wide range of crystallization conditions using vapor diffusion methods (hanging or sitting drop). This involves mixing the protein complex solution with a reservoir solution containing a precipitant (e.g., PEG), a buffer, and various salts.[20][21]

-

Optimize initial "hits" by finely adjusting the concentrations of the precipitant, protein, and other additives to grow diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol) and flash-cool them in liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam, typically at a synchrotron source, and collect the resulting diffraction pattern.[22]

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using molecular replacement, using a previously determined structure of the Hsp90 NTD as a search model.

-

Refine the model against the experimental data and build the this compound molecule into the observed electron density map. The final structure reveals the detailed interactions between the inhibitor and the protein.[2]

-

Visualizations: Pathways and Workflows

Caption: Hsp90 cycle and its inhibition by this compound.

References

- 1. Interaction of this compound with members of the heat shock protein 90 family of molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics this compound and geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibiotic this compound binds to the N-terminal domain of Hsp90 and shares important biologic activities with geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Hsp90 N-Terminal Dynamics: Structural and Molecular Insights into the Therapeutic Activities of Anticancer Inhibitors this compound (RD) and this compound Derivative (NVP-YUA922) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conformational dynamics of the molecular chaperone Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extended conformational states dominate the Hsp90 chaperone dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Measurement of Nanomolar Dissociation Constants by Titration Calorimetry and Thermal Shift Assay – this compound Binding to Hsp90 and Ethoxzolamide Binding to CAII - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of nanomolar dissociation constants by titration calorimetry and thermal shift assay - this compound binding to Hsp90 and ethoxzolamide binding to CAII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thermodynamics of this compound binding to human Hsp90 alpha and beta isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crystallization and preliminary X-ray diffraction analysis of Trap1 complexed with Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The HSP90 Inhibitor Radicicol: A Technical Guide to its Impact on Cellular Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Radicicol, a macrocyclic antifungal antibiotic, has garnered significant attention in the scientific community for its potent inhibitory effects on Heat Shock Protein 90 (Hsp90). Hsp90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of client proteins, many of which are key components of cellular signal transduction pathways implicated in cancer and other diseases. This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound effects on crucial signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Detailed experimental protocols for assessing this compound's activity and clearly structured tables of quantitative data are provided to support further research and drug development efforts.

Introduction

Signal transduction pathways are the intricate communication networks within cells that govern fundamental processes such as proliferation, survival, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Hsp90 plays a pivotal role in maintaining the stability and function of numerous oncoproteins that drive these aberrant signaling cascades. By inhibiting the essential ATPase activity of Hsp90, this compound triggers the proteasomal degradation of these client proteins, effectively disrupting multiple signaling pathways simultaneously. This multi-targeted approach makes this compound and its derivatives promising candidates for therapeutic intervention.

Mechanism of Action: Hsp90 Inhibition

This compound exerts its effects by binding to the highly conserved N-terminal ATP-binding pocket of Hsp90.[1][2] This competitive inhibition of ATP binding prevents the conformational changes necessary for Hsp90's chaperone activity. Consequently, Hsp90 client proteins, which are often inherently unstable, are targeted for ubiquitination and subsequent degradation by the proteasome.[3] This leads to a depletion of key signaling molecules within the cell.

Figure 1: this compound's Inhibition of the Hsp90 Chaperone Cycle.

Impact on Key Signal Transduction Pathways

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. A key upstream activator of this pathway is the serine/threonine kinase Raf-1, a well-established Hsp90 client protein.

By inhibiting Hsp90, this compound leads to the destabilization and subsequent degradation of Raf-1.[4] This prevents the phosphorylation and activation of MEK, which in turn cannot activate ERK. The disruption of this cascade ultimately leads to a decrease in the phosphorylation of downstream targets of ERK, inhibiting cell proliferation.

Figure 2: this compound's Disruption of the MAPK/ERK Signaling Pathway.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling route for promoting cell survival and inhibiting apoptosis. Akt, a serine/threonine kinase, is a key Hsp90 client protein.

This compound's inhibition of Hsp90 leads to the dephosphorylation and subsequent degradation of Akt.[5] This inactivation of Akt prevents the phosphorylation of its downstream targets, such as Bad and GSK-3β, ultimately promoting apoptosis and inhibiting cell survival signals.

Figure 3: this compound's Interference with the PI3K/Akt Signaling Pathway.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in the inflammatory response, cell survival, and proliferation. The activation of this pathway involves the degradation of the inhibitory IκB proteins, allowing the p65/p50 heterodimer to translocate to the nucleus and initiate gene transcription.